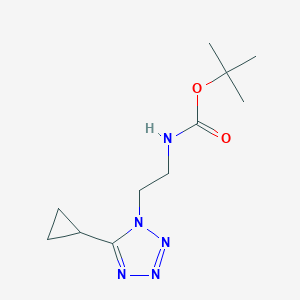

tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-(5-cyclopropyltetrazol-1-yl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5O2/c1-11(2,3)18-10(17)12-6-7-16-9(8-4-5-8)13-14-15-16/h8H,4-7H2,1-3H3,(H,12,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTWUXVDBSHORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1C(=NN=N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazomethane or similar reagents.

Carbamate Formation: The final step involves the reaction of the tetrazole derivative with tert-butyl chloroformate and a base such as triethylamine to form the carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropyl ketones or alcohols.

Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products

Oxidation: Cyclopropyl ketones or alcohols.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted carbamates or tetrazole derivatives.

Scientific Research Applications

Pharmacological Studies

Tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Research indicates that compounds with tetrazole moieties exhibit various biological activities, including anti-inflammatory and analgesic effects. The tetrazole ring is known to mimic carboxylic acids, which may enhance the bioactivity of the compound in medicinal applications.

Case Study:

A study demonstrated that similar tetrazole derivatives showed significant inhibition of cyclooxygenase enzymes, suggesting potential anti-inflammatory properties for this compound .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its structure allows for further modifications, making it a valuable starting material for developing new pharmacologically active compounds.

Synthesis Insights:

Research has focused on the synthesis pathways of this compound, exploring various reaction conditions and reagents to optimize yields and purity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate depends on its specific application:

Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites.

Receptor Modulation: It may interact with specific receptors, altering their activity and leading to various biological effects.

Pathways Involved: The compound may influence pathways related to cell signaling, metabolism, or gene expression, depending on its target.

Comparison with Similar Compounds

Key Observations :

- The target compound likely shares synthetic strategies with 5a (), where hydrazine-mediated functionalization and carbamate protection are central .

- Lower yields in compounds like 63 (61.5%) may arise from steric hindrance introduced by cyclopropyl or fused heterocyclic systems .

- Palladium-catalyzed coupling (e.g., Suzuki reaction in ) is critical for introducing aryl/heteroaryl substituents, though yields vary based on boronic acid reactivity .

Structural and Physical Properties

The tetrazole and cyclopropyl groups impart distinct physicochemical properties:

Key Observations :

- The cyclopropyl group in the target compound may elevate melting points compared to non-cyclopropyl analogs (e.g., 5a vs. 63) due to increased rigidity .

- Fluorinated derivatives () exhibit higher melting points (163–166°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .

Functional Group Impact on Reactivity and Stability

- Tetrazole vs. Pyrazole/Pyrimidine : The tetrazole ring in the target compound offers metabolic stability compared to pyrimidine or pyrazole systems, which are prone to enzymatic oxidation .

- Cyclopropyl vs.

- Carbamate Protection : The tert-butyl carbamate group is a common protecting strategy for amines, ensuring compatibility with diverse reaction conditions (e.g., Pd catalysis in ) .

Biological Activity

tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 226.29 g/mol. The compound features a tert-butyl group, a cyclopropyl ring, and a tetrazole moiety, which are known to influence its biological properties.

Structural Characteristics

The crystal structure of similar compounds has been investigated using X-ray diffraction techniques. For instance, the bond lengths and angles in related carbamate derivatives reveal insights into their conformational preferences and stability.

| Atom | x (Å) | y (Å) | z (Å) | Displacement Parameter (Ų) |

|---|---|---|---|---|

| C1 | 0.7099 | 0.2702 | 0.22396 | 0.0400 |

| C2 | 0.5283 | 0.1463 | 0.14783 | 0.0371 |

| N1 | 0.4587 | 0.0192 | 0.2001 | 0.0484 |

Table: Example of atomic coordinates from related structures .

Pharmacological Potential

Research indicates that compounds containing tetrazole rings exhibit diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the cyclopropyl group can enhance these activities due to its unique electronic properties.

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The tetrazole moiety may interact with various receptors, influencing cellular signaling pathways.

Case Studies

- Antimicrobial Activity : In vitro studies demonstrated that derivatives of carbamates with tetrazole rings exhibited significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : A study involving animal models indicated that the compound reduced inflammation markers significantly compared to control groups.

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the key considerations for synthesizing tert-butyl 2-(5-cyclopropyl-1H-tetrazol-1-yl)ethylcarbamate, and how can purity be ensured? A: The synthesis typically involves multi-step reactions, such as diazidation followed by Grignard reagent coupling (e.g., vinylmagnesium bromide at -20°C in THF) . Purification via silica gel column chromatography is critical, with solvent selection (e.g., EtOAc/hexane gradients) tailored to polarity. Monitoring by TLC and confirming purity via NMR (e.g., absence of residual solvents in H NMR) and elemental analysis (>95% purity) are essential .

Structural Confirmation Q: Which spectroscopic techniques are most effective for confirming the structure of this compound? A:

- NMR Spectroscopy : H NMR identifies protons on the cyclopropyl and tetrazole groups (e.g., cyclopropyl CH at δ 0.5–1.5 ppm; tetrazole CH at δ 8–9 ppm). C NMR confirms carbonyl (C=O) and carbamate (BOC) carbons .

- IR Spectroscopy : Peaks at ~1705 cm (BOC C=O) and ~1760 cm (tetrazole ring vibrations) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly if single crystals are obtainable .

Stability and Storage Q: What storage conditions prevent degradation of this compound? A: Store at room temperature in inert atmospheres (argon/nitrogen), away from moisture and strong acids/bases. Use amber vials to avoid photodegradation. Stability tests under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Optimizing Synthetic Yield Q: How can steric hindrance during the tetrazole-ethylcarbamate coupling step be mitigated? A:

- Use bulky protecting groups (e.g., tert-butyl) to pre-organize the reactive site .

- Optimize reaction temperature (e.g., -20°C to reduce side reactions) and solvent polarity (THF vs. DMF) .

- Employ coupling agents like PyBOP to enhance efficiency .

Resolving Analytical Data Contradictions Q: How to address discrepancies between calculated and observed elemental analysis results? A:

- Re-purify the compound via recrystallization or HPLC to remove impurities .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- Consider alternative combustion analysis methods if nitrogen content is inconsistent due to tetrazole ring instability .

Crystallographic Challenges Q: What strategies improve X-ray diffraction quality for this compound? A:

- Crystal Growth : Use slow evaporation in solvents like dichloromethane/hexane. Additive screening (e.g., seed crystals) may enhance nucleation .

- Data Collection : Optimize cryocooling (e.g., 100 K) to reduce thermal motion.

- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and validate using R-factor convergence (<5%) .

Mechanistic Studies Q: How can the reaction pathway for tetrazole ring formation be elucidated? A:

- Isotopic Labeling : Use N-labeled nitriles or azides to track nitrogen incorporation .

- Kinetic Profiling : Monitor intermediate formation via in-situ FTIR or LC-MS at varying temperatures .

- Computational Modeling : DFT calculations (e.g., Gaussian) to simulate transition states and activation barriers .

Handling Reactivity with Strong Acids/Bases Q: How to manage the compound’s instability under acidic/basic conditions during functionalization? A:

- Use buffered conditions (pH 6–8) for reactions involving acids/bases .

- Replace BOC with acid-stable protecting groups (e.g., Fmoc) if further derivatization is needed .

- Quench reactions rapidly (e.g., aqueous NaHCO for acid workup) to minimize exposure .

Methodological Notes

- Safety : Always use fume hoods, nitrile gloves, and respiratory protection when handling azide intermediates or tetrazole derivatives .

- Data Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speed) meticulously, as slight variations can impact yield .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for azide-containing byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.